BENZO(b)PHENANTHRO(3,2-d)THIOPHENE, 7,13-DIMETHYL-

Description

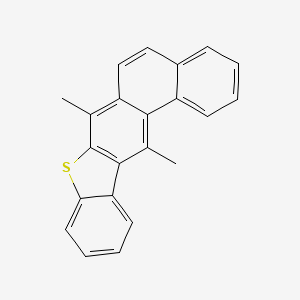

Molecular Formula: C₂₂H₁₆S Molecular Weight: 312.44 g/mol Structure: A polycyclic aromatic hydrocarbon (PAH) featuring a fused benzo[b]phenanthro[3,2-d]thiophene core with methyl groups at positions 7 and 12. Toxicity: Classified as a questionable carcinogen with experimental tumorigenic data. Upon thermal decomposition, it emits toxic sulfur oxides (SOₓ) .

Properties

CAS No. |

63042-50-2 |

|---|---|

Molecular Formula |

C22H16S |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2,12-dimethyl-10-thiapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |

InChI |

InChI=1S/C22H16S/c1-13-16-12-11-15-7-3-4-8-17(15)20(16)14(2)21-18-9-5-6-10-19(18)23-22(13)21/h3-12H,1-2H3 |

InChI Key |

QQYDDCSYISGRES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1SC5=CC=CC=C54)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[b]thiophene Cores

Compound A : 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)

- Molecular Formula: Not explicitly stated (contains nitro and piperazine substituents).

- Synthesis : Condensation of 5b with 1-(4-nitrophenyl)piperazine, yielding 69% via recrystallization.

- Properties: Melting point 138–141°C; IR peaks for C=O, NO₂, and aromatic C-H bonds .

Compound B : (3-Butylbenzo[b]thiophen-2-yl)(phenyl)methanone (2d)

- Molecular Formula : C₁₉H₁₈OS

- Molecular Weight : 294.41 g/mol

- Synthesis : One-pot synthesis from 2-mercaptophenyl ketones.

- Properties : Yellow oil; IR peaks for C=O (1643 cm⁻¹); NMR signals for butyl and aromatic protons .

- Comparison : The butyl and phenyl ketone substituents in 2d increase hydrophobicity compared to the dimethyl-substituted target compound.

Benzophenone Derivatives

Compound C : 5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA)

- Molecular Formula: C₃₁H₂₃NO₂

- Molecular Weight : 441.52 g/mol

- Synthesis : Suzuki coupling (29% yield); characterized by ¹H/¹³C NMR and HR-EI MS .

- Properties : Fluorescent properties due to triphenylamine group.

- Comparison: The hydroxybenzophenone scaffold and triphenylamine substituent differentiate BPOH-TPA from the sulfur-containing target compound.

Sulfur-Containing Polycyclic Compounds

Compound D : Methyl 2-(9H-thioxanthen-9-yl)acetate (7)

- Molecular Formula: Not explicitly stated (thioxanthene core with ester substituents).

- Synthesis : Oxidative ring-expansion of thioxanthene derivatives .

- Properties : IR peaks for ester C=O; NMR signals for methyl and aromatic protons.

- Comparison : Shares a sulfur-containing polycyclic system but lacks the fused phenanthrene structure of the target compound.

Data Table: Key Comparative Metrics

Research Findings and Implications

- Structural Effects : Methyl groups at positions 7 and 13 in the target compound likely enhance steric hindrance and thermal stability compared to analogues with bulkier substituents (e.g., triphenylamine in BPOH-TPA).

- Toxicity: The target compound’s carcinogenicity contrasts with the lack of toxicity data for most analogues, underscoring the need for thorough toxicological profiling of PAHs .

- Synthetic Complexity : Suzuki coupling (used for BPOH-TPA) and one-pot syntheses (for 2d) demonstrate versatile approaches for benzo[b]thiophene derivatives, though the target compound’s synthesis remains undocumented.

Q & A

Q. What are the primary challenges in synthesizing 7,13-dimethylbenzo(b)phenanthro(3,2-d)thiophene, and what methodological improvements have been proposed?

Synthesis challenges include harsh reaction conditions (e.g., strong bases, high temperatures) and reliance on transition-metal catalysts, which risk sulfur poisoning and scalability issues. Recent advancements propose using 1-benzothiophen-3(2H)-ones as intermediates to enable milder conditions and improved regioselectivity . Additionally, Corey-Fuchs reaction modifications under dimethyl sulfoxide (DMSO)-aqueous KOH conditions at room temperature have been explored for analogous thiophene derivatives, reducing energy demands .

Q. Which analytical techniques are critical for structural characterization of this compound?

Two-dimensional NMR spectroscopy (e.g., COSY, NOESY) and X-ray crystallography are essential for resolving complex aromatic systems and confirming methyl group positions. For example, X-ray studies of benzannelated phenanthrothiophenes reveal planarity deviations due to steric interactions between methyl groups and adjacent rings, impacting photophysical properties . High-purity standards, such as BCR-136R/137R benzo[b]naphtho-thiophenes, are recommended for calibration .

Q. What is the current understanding of its toxicity and safety profile in experimental models?

Subcutaneous administration in murine models showed a tumorigenic TDLo of 80 mg/kg, classifying it as a questionable carcinogen. Toxicity mechanisms may involve oxidative stress from sulfur decomposition (emitting SOx) or metabolic activation of methyl groups. Researchers should prioritize in vitro genotoxicity assays (e.g., Ames test) before advancing to in vivo carcinogenicity studies .

Q. How are biological activities of this compound typically screened in pharmacological research?

Standard protocols include:

- Anticancer assays : Cell viability tests (MTT assay) against human carcinoma lines, with IC50 comparisons to derivatives like 3-chlorobenzo[b]thiophenes .

- Antimicrobial screening : Disk diffusion methods using Gram-positive/negative bacteria and fungi .

- Anti-inflammatory evaluation : COX-2 inhibition assays and cytokine profiling (e.g., IL-6, TNF-α) in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) influence its bioactivity and carcinogenic potential?

Methyl group placement alters steric hindrance and electronic properties. For instance, 11-methyl isomers (vs. 13-methyl) exhibit reduced mutagenicity in Ames tests, likely due to hindered metabolic activation. Computational docking studies (e.g., AutoDock Vina) can predict interactions with cytochrome P450 enzymes involved in procarcinogen activation .

Q. What experimental designs are recommended to resolve contradictions in tumorigenicity data?

Contradictions arise from variable metabolic pathways across species. A robust approach includes:

Q. How can synthesis scalability be improved for large-scale pharmacological studies?

Strategies include:

Q. What are the implications of benzo[b]thiophene derivatives in medicinal chemistry?

Derivatives functionalized at the 2- and 3-positions show enhanced anticancer and antiviral activity. For example, 3-chloro analogues inhibit topoisomerase IIα, while 2-phenoxy variants modulate estrogen receptors. Structure-activity relationship (SAR) models using QSAR software (e.g., MOE) can prioritize synthetic targets .

Q. How can computational modeling guide the design of novel analogs with reduced toxicity?

Density functional theory (DFT) calculations predict HOMO-LUMO gaps and electrophilic reactivity, identifying metabolically labile sites. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to detoxification enzymes like glutathione S-transferase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.